molecular formula C18H28O2 B1200284 Plakolide A

Plakolide A

Cat. No.: B1200284
M. Wt: 276.4 g/mol
InChI Key: CIUVHSRFRVWPDP-HFKYTIITSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Plakolide A is a bioactive alpha-exomethylene-gamma-lactone compound originally isolated from the marine sponge Plakortis sp. . This compound has demonstrated significant value in biomedical research due to its dual inhibitory activities. Studies have shown that this compound acts as an inhibitor of inducible nitric oxide synthase (iNOS), a key enzyme in the inflammatory response pathway, highlighting its potential as a tool for studying inflammation . Furthermore, synthetic studies have confirmed that this compound exhibits potent cytotoxicity, with IC50 values reported at 1.1 µg mL⁻¹ against P-388 murine leukemia cells and 5.0 µg mL⁻¹ against A-549 human lung adenocarcinoma cells, marking it as a promising candidate in anticancer research . The absolute stereochemistry of the natural product has been revised and confirmed to be (R)-(-)-Plakolide A . Efficient total syntheses have been established, providing ready access to both the (R)- and (S)- enantiomers for research purposes . As a quorum sensing inhibitor analog, this compound is part of a growing interest in marine gamma-lactones as novel antivirulence leads . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C18H28O2

Molecular Weight

276.4 g/mol

IUPAC Name

(5S)-5-[(1E,3E)-dodeca-1,3-dienyl]-5-methyl-3-methylideneoxolan-2-one

InChI

InChI=1S/C18H28O2/c1-4-5-6-7-8-9-10-11-12-13-14-18(3)15-16(2)17(19)20-18/h11-14H,2,4-10,15H2,1,3H3/b12-11+,14-13+/t18-/m1/s1

InChI Key

CIUVHSRFRVWPDP-HFKYTIITSA-N

Isomeric SMILES

CCCCCCCC/C=C/C=C/[C@@]1(CC(=C)C(=O)O1)C

Canonical SMILES

CCCCCCCCC=CC=CC1(CC(=C)C(=O)O1)C

Synonyms

plakolide A

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Plakolide A belongs to a class of bioactive γ-lactones with α-exomethylene groups, which are common in marine sponges. Below is a comparative analysis with structurally analogous compounds, focusing on their sources, biological activities, and synthetic strategies.

Structural and Functional Analogues

Compound Source Key Structural Features Biological Activity Synthesis Highlights References
This compound Plakortis sp. γ-Lactone, α-exomethylene, R-configuration iNOS inhibition Chiral self-reproduction from (R)-lactic acid (7 steps, 23% yield)
Plakortide F Plakortis quasiamphiaster Cyclic peroxide, γ-lactone Cytotoxic (IC₅₀ = 0.5 μM vs. HL-60) Not fully synthesized; isolation-based studies
Plakortone G Caribbean Plakortis sp. Polyketide-derived γ-lactone Antimalarial (IC₅₀ = 1.2 μM vs. P. falciparum) Biomimetic epoxidation strategies
(+)-Ipomeamarone Infected sweet potatoes Furanoterpenoid, chiral quaternary carbon Antifungal, phytoalexin Chiral self-reproduction; 12 steps, 18% yield
(S)-Gregatin B Fungal metabolites γ-Lactone, α,β-unsaturated ester Antibacterial, antifungal Asymmetric aldol condensation

Key Comparative Insights

Structural Complexity: this compound and plakortide F/G share γ-lactone cores but differ in substituents. This compound’s α-exomethylene group is critical for iNOS inhibition, while plakortide F’s cyclic peroxide enhances cytotoxicity . Ipomeamarone, a furanoterpenoid, lacks a lactone ring but shares a chiral quaternary carbon center, highlighting divergent biosynthetic pathways .

Biological Activity: this compound’s iNOS inhibition (IC₅₀ ~ 10 μM) is unique among Plakortis lactones, which more commonly exhibit cytotoxicity or antimalarial effects . Plakortone G’s antimalarial activity surpasses this compound in potency, suggesting functional group tuning influences target specificity .

Synthetic Challenges: this compound’s synthesis required stereochemical revision via CD and optical rotation comparisons, underscoring the importance of robust analytical validation . Ipomeamarone and gregatin B employ similar chiral self-reproduction methods, but longer synthetic routes reflect greater complexity in terpenoid frameworks .

Spectral and Stereochemical Comparisons

  • Optical Rotation : Natural (-)-plakolide A: [α]D²⁴ = -41° (c 0.1, MeOH); synthetic (R)-plakolide A: [α]D²⁴ = -44.9° (c 0.08, MeOH) .
  • CD Spectra : Natural (-)-plakolide A shows a negative Cotton effect at 228 nm, while synthetic (S)-plakolide A exhibits a positive effect, confirming the R revision .
  • NMR Data : this compound’s α-exomethylene protons resonate at δ 5.66–6.62 ppm, distinct from plakortide F’s peroxide signals (δ 4.1–4.3 ppm) .

Q & A

Basic: What experimental methods are used to synthesize and characterize Plakolide A?

This compound is synthesized via a 7-step process starting from dioxolanone (3), achieving a 23% overall yield. Key characterization involves spectral data comparison (IR, ¹H-NMR, MS) and optical rotation analysis. Researchers must match synthesized compounds to natural this compound by ensuring spectral superimposability and verifying specific rotation values (e.g., [α]D²⁴ -41° vs. natural -44.9° in MeOH). Experimental protocols should include detailed synthetic steps, purification methods, and instrumental parameters for reproducibility .

Advanced: How can researchers validate discrepancies in spectral data or optical activity during this compound synthesis?

Discrepancies in spectral data or optical activity may arise from impurities, stereochemical mismatches, or instrumental variability. To address this:

  • Reproduce synthesis : Ensure reaction conditions (temperature, catalysts) are strictly controlled.
  • Cross-validate data : Compare IR/NMR peaks with literature values and use high-resolution MS for molecular confirmation.
  • Assess enantiopurity : Employ chiral chromatography or circular dichroism (CD) to verify stereochemical integrity.
    Document all deviations and replicate experiments to isolate error sources .

Advanced: What methodologies resolve contradictions in reported biological activity or mechanistic studies of this compound?

Contradictions in biological data require:

  • Dose-response validation : Test across multiple concentrations to confirm activity thresholds.
  • Mechanistic redundancy checks : Use orthogonal assays (e.g., enzymatic inhibition vs. cell-based models) to confirm target engagement.
  • Contextual analysis : Evaluate study conditions (e.g., cell lines, solvent controls) for confounding variables.
    Publish negative results to clarify inconsistencies and refine hypotheses .

Basic: How should a research question on this compound’s bioactivity be structured to ensure scientific rigor?

Use the PICOT framework :

  • Population/Problem : Target organism or cell type (e.g., cancer cell lines).
  • Intervention : this compound dosage or derivative compounds.
  • Comparison : Positive/negative controls (e.g., existing therapeutics).
  • Outcome : Measurable endpoints (e.g., apoptosis rate, IC₅₀).
  • Time : Duration of exposure or observation.
    Example: “Does this compound (I) induce apoptosis in HeLa cells (P) compared to paclitaxel (C) within 48 hours (T)?” .

Basic: What criteria determine the purity and identity of newly synthesized this compound derivatives?

  • Analytical chromatography : HPLC/GC purity ≥95%.
  • Spectroscopic validation : ¹H/¹³C-NMR, HRMS for molecular formula confirmation.
  • Crystallography : X-ray structures for unambiguous stereochemical assignment.
  • Reproducibility : Independent synthesis and characterization by a second lab .

Advanced: How can researchers optimize the yield of this compound in multi-step syntheses?

  • Stepwise analysis : Identify low-yield steps via reaction monitoring (TLC, LC-MS).
  • Catalyst screening : Test alternative catalysts (e.g., chiral catalysts for enantioselectivity).
  • Solvent/temperature optimization : Use DOE (Design of Experiments) to maximize efficiency.
  • Scale-up adjustments : Address mass transfer limitations in larger batches .

Basic: What are the best practices for replicating published studies on this compound?

  • Detailed protocols : Follow supplemental information for exact reagent grades, equipment settings, and timing.
  • Negative controls : Include solvent-only and heat-inactivated enzyme controls.
  • Data transparency : Share raw spectral files and statistical analysis code.
  • Peer validation : Collaborate with original authors to troubleshoot discrepancies .

Advanced: How should researchers design studies to investigate this compound’s structure-activity relationships (SAR)?

  • Derivative libraries : Synthesize analogs with modifications to the lactone ring or side chains.
  • Computational modeling : Use molecular docking to predict binding affinities.
  • High-throughput screening : Test analogs against diverse biological targets (e.g., kinases, GPCRs).
  • Correlative analysis : Link structural features (e.g., logP, polar surface area) to bioactivity .

Basic: How to define the scope of a research project on this compound’s ecological roles?

Apply the FLOAT method :

  • Feasible : Ensure access to marine samples (this compound’s natural source).
  • Literature-grounded : Address gaps in symbiont-derived metabolite studies.
  • Objective : Focus on specific ecological interactions (e.g., allelopathy, anti-fouling).
  • Analyzable : Plan metagenomic or metabolomic workflows for data collection.
  • Time-bound : Set milestones for field sampling and lab analysis .

Advanced: What statistical approaches are recommended for interpreting conflicting outcomes in this compound studies?

  • Meta-analysis : Aggregate data from multiple studies to identify trends.
  • Bayesian modeling : Quantify uncertainty in dose-response relationships.
  • Sensitivity analysis : Test robustness of conclusions to outlier removal.
  • Multivariate regression : Control for covariates (e.g., pH, temperature) .

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